molecular formula C20H19NO5 B1679745 Protopine CAS No. 130-86-9

Protopine

Cat. No. B1679745
CAS RN: 130-86-9
M. Wt: 353.4 g/mol
InChI Key: GPTFURBXHJWNHR-UHFFFAOYSA-N
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Description

Protopine is an alkaloid found in opium poppy, Corydalis tubers, and other plants of the family Papaveraceae . It is metabolically derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of five enzymatic transformations . It has been found to inhibit histamine H1 receptors, platelet aggregation, and acts as an analgesic .


Synthesis Analysis

The synthesis of protopine alkaloids involves a reaction sequence based on a ring enlargement of indeno[2,1-a]benzazepines by a singlet oxygen oxygenation, followed by conversion of an amide carbonyl group of the resultant 10-membered keto-lactam to a methylene group . Protopine can also be synthesized based on a ring enlargement of indeno[2,1-a]benzazepines by a singlet oxygen oxygenation and conversion of an amide carbonyl group of the 10-membered keto-lactam to a methylene group .


Molecular Structure Analysis

The equilibrium geometry, harmonic vibrational frequencies, and infrared intensities of protopine were calculated by ab initio Hartree-Fock and density functional B3LYP methods with the 6-31G(d) basis set and were interpreted in terms of potential energy distribution (PED) analysis .


Chemical Reactions Analysis

Several chemical reactions were performed by targeting the C13 position to obtain 3a (methyl), 3b (diallyl), and 3c (dibenzyl), 4 (hydroxy), 5b (methyl), and 5c (cyclopentyl) derivatives of protopine .


Physical And Chemical Properties Analysis

Protopine is a white crystalline substance with a molar mass of 353.369 g/mol. It is practically insoluble in water but soluble in chloroform .

Scientific Research Applications

Pharmacokinetics and Metabolism

Protopine has been extensively studied for its pharmacokinetics and metabolism. Methods like LC-ESI-MS/MS and TLC/GC-MS are used for rapid screening and quantification of protopine, and researchers have proposed possible metabolic pathways of protopine in vivo .

Anti-Inflammatory Activity

In scientific research, protopine has shown potential anti-inflammatory effects. Studies on LPS-induced mouse macrophage RAW264.7 cells revealed that protopine can reduce nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) production by inhibiting NF-κB activation and phosphorylation of MAPKs .

Antiarrhythmic Effects

Protopine has been evaluated for its antiarrhythmic effects on experimental arrhythmia. It could elevate the dose required to induce various types of arrhythmias in rats and guinea pigs, as well as shorten the duration of arrhythmia induced by certain chemicals .

Anticancer Properties

Research has also explored the anticancer properties of protopine. It has been found to inhibit cell viabilities and trigger apoptosis via the intrinsic pathway in a caspase-dependent manner in liver carcinoma cells. Additionally, protopine induced accumulation of intracellular ROS, which led to the inhibition of the PI3K/Akt signalling pathway .

Safety And Hazards

Protopine is harmful if swallowed and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Protopine has shown potential in the therapy of sepsis. It reduced the inflammatory response of lung tissue, decreased the level of oxidative stress, downregulated the level of mitophagy, effectively prevented the septic acute lung injury . This suggests that protopine might have a potential role in the therapy of sepsis in the future .

properties

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFURBXHJWNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6164-47-2 (hydrochloride)
Record name Protopine
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DSSTOX Substance ID

DTXSID90156282
Record name Protopine
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Molecular Weight

353.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protopine
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Solubility

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether
Record name PROTOPINE
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Density

1.399 (calc)
Record name PROTOPINE
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Product Name

Protopine

Color/Form

Monoclinic prisms from alcohol + chloroform

CAS RN

130-86-9
Record name Protopine
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Record name PROTOPINE
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Record name Protopine
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Melting Point

208 °C
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Protopine exhibits its effects through various mechanisms, including:

  • Calcium channel blockade: Protopine inhibits calcium influx through both voltage- and receptor-operated calcium channels in rat thoracic aorta, leading to vasorelaxation [].
  • Microtubule stabilization: Protopine promotes tubulin polymerization, causing mitotic arrest and subsequent apoptosis in hormone-refractory prostate cancer cells [].
  • Inhibition of NLRP3 and NF-κB signaling pathways: Protopine reduces inflammation and oxidative stress in intestinal epithelial cells by suppressing the activation of NLRP3 and NF-κB pathways [].
  • TLR4 signaling pathway modulation: Protopine protects against LPS-induced acute kidney injury by inhibiting apoptosis and inflammation via the TLR4 signaling pathway [].
  • Activation of chaperone-mediated autophagy (CMA): Protopine derivative, bromo-protopine, reduces tau pathology by activating CMA, leading to the degradation of pathogenic tau in Alzheimer’s disease models [].
  • Anticholinesterase activity: Protopine competitively inhibits acetylcholinesterase, leading to antiamnesic effects in scopolamine-induced memory impairment models [].
  • Inhibition of platelet aggregation: Protopine inhibits platelet aggregation induced by various agonists by suppressing thromboxane A2 synthesis via the cyclooxygenase pathway and inhibiting platelet activating factor [].
  • Modulation of cyclic AMP metabolism: Protopine enhances adenylate cyclase activity and increases cyclic AMP content in platelets, contributing to its anti-platelet aggregation effects [].

ANone:

    • UV Spectroscopy: Protopine exhibits characteristic UV absorption [, , ].
    • FTIR Spectroscopy: FTIR analysis reveals the presence of specific functional groups within the protopine molecule [].
    • NMR Spectroscopy (¹H NMR and ¹³C NMR): ¹H NMR and ¹³C NMR provide detailed information on the hydrogen and carbon environments within protopine, confirming its structure [, , ].
    • Mass Spectrometry: Mass spectrometry analysis provides the molecular weight and fragmentation pattern of protopine, further confirming its identity [, ].
    • Organic Solvents: Protopine is extracted and purified using various organic solvents like chloroform, methanol, and ethanol [, , ].
    • Chromatographic Columns: Protopine is successfully separated and analyzed using various HPLC columns, indicating compatibility with these materials [, , , ].

    A: While comprehensive data on protopine's stability under various conditions is limited, some studies suggest its sensitivity to certain factors. Notably, protopine is extracted and analyzed under specific pH conditions, suggesting potential sensitivity to pH changes [, ].

    A:

    • Rapid absorption and distribution: Protopine is rapidly absorbed and distributed to various tissues after oral administration in rats, including the brain [, ].
    • Tissue-specific distribution: Protopine exhibits varying levels in different organs, with higher concentrations observed in the lung, kidney, spleen, and brain shortly after administration [].
    • Blood-brain barrier permeability: Protopine effectively crosses the blood-brain barrier, as evidenced by its detection in brain tissue following administration [, ].
    • Urinary excretion: Protopine is primarily excreted through urine, with minimal excretion observed in feces and bile [].
    • Dose-dependent effects: Protopine exhibits dose-dependent effects on various pharmacological activities, including anti-inflammatory, analgesic, and anti-platelet aggregation [, , ].
    • Multiple mechanisms of action: Protopine interacts with different molecular targets, including calcium channels, microtubules, and signaling pathways, contributing to its diverse pharmacological effects [, , ].

    ANone:

    • Anti-proliferative activity: Protopine inhibits the growth of various cancer cell lines, including prostate cancer [], colon cancer [], and lung cancer [].
    • Anti-inflammatory activity: Protopine reduces the production of inflammatory mediators like nitric oxide, COX-2, and pro-inflammatory cytokines in LPS-stimulated macrophages [].
    • Protection against cerebral ischemia: Protopine reduces infarct size, improves neurological function, and decreases neuronal apoptosis in rat models of focal cerebral ischemia [].
    • Hepatoprotective activity: Protopine ameliorates simvastatin-induced liver injury in rodents by normalizing liver enzyme levels and improving liver histology [].
    • Anti-thrombotic activity: Protopine protects rabbits from lethal doses of arachidonic acid and platelet activating factor [].
    • Anti-amnesic activity: Protopine improves scopolamine-induced memory impairment in mice [].
    • Alleviation of LPS-induced acute kidney injury: Protopine protects against LPS-induced AKI in mice by improving renal function, reducing inflammation, and inhibiting apoptosis [].

    ANone: While protopine exhibits various pharmacological activities, its safety profile requires further investigation. Some studies highlight potential toxicity:

    • Acute toxicity: Protopine exhibits toxicity in mice with an LD50 of 313.10 mg/kg upon intraperitoneal administration [].
    • Organ toxicity: Histopathological analysis of protopine-treated mice revealed damage to the brain, liver, and kidneys [].
    • Anticholinergic syndrome: A case report suggests potential anticholinergic syndrome following ingestion of Lamprocapnos spectabilis, a plant containing protopine [].

    ANone: Various analytical techniques are employed for the identification, quantification, and monitoring of protopine:

    • High-performance liquid chromatography (HPLC): HPLC, coupled with different detectors, is widely used for separation and quantification of protopine in plant extracts, formulations, and biological samples [, , , , , , , ].
    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides high sensitivity and selectivity for identifying and quantifying protopine in complex matrices [, , , ].
    • Thin-layer chromatography (TLC): TLC serves as a rapid and cost-effective technique for the initial screening and identification of protopine [].
    • Gas chromatography-mass spectrometry (GC-MS): GC-MS offers a complementary approach to LC-MS for the identification and quantification of protopine [].
    • Spectroscopic techniques: UV, FTIR, and NMR spectroscopy are essential for structural characterization and confirmation of protopine identity [, , ].

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